molecular formula C19H13ClFNO3S2 B11486475 3-[(4-chlorophenyl)sulfonyl]-7-(2-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-[(4-chlorophenyl)sulfonyl]-7-(2-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11486475
M. Wt: 421.9 g/mol
InChI Key: VTTBLDXGVSJLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzenesulfonyl)-7-(2-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-7-(2-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multiple steps, including the formation of the thienopyridine core, sulfonylation, and fluorination. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-7-(2-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-7-(2-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-(2-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzenesulfonyl fluoride
  • 2-Chlorobenzenesulfonyl fluoride
  • 5-Chloro-2-thiophenesulfonyl fluoride

Uniqueness

3-(4-Chlorobenzenesulfonyl)-7-(2-fluorophenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its specific combination of functional groups and core structure

Properties

Molecular Formula

C19H13ClFNO3S2

Molecular Weight

421.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-7-(2-fluorophenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C19H13ClFNO3S2/c20-11-5-7-12(8-6-11)27(24,25)16-10-26-19-14(9-17(23)22-18(16)19)13-3-1-2-4-15(13)21/h1-8,10,14H,9H2,(H,22,23)

InChI Key

VTTBLDXGVSJLLG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O)C4=CC=CC=C4F

Origin of Product

United States

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